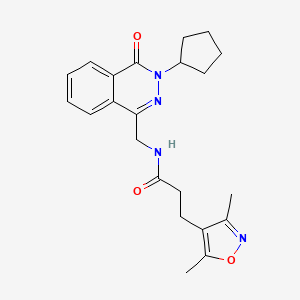

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Description

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-14-17(15(2)29-25-14)11-12-21(27)23-13-20-18-9-5-6-10-19(18)22(28)26(24-20)16-7-3-4-8-16/h5-6,9-10,16H,3-4,7-8,11-13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTROQSNZLNMPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound, characterized by the presence of a phthalazine moiety and an isoxazole ring, suggests diverse pharmacological applications, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of this compound is C23H22N6O2, with a molecular weight of approximately 414.47 g/mol. The compound features multiple functional groups that enhance its interaction with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C23H22N6O2 |

| Molecular Weight | 414.47 g/mol |

| CAS Number | Not specified |

Research indicates that compounds with similar structures may exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The phthalazine derivatives are known to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The isoxazole component can interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Activity : Structurally related compounds have demonstrated efficacy against various bacterial strains and fungi.

Biological Assays and Efficacy

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate a promising therapeutic window for further development.

Antimicrobial Activity

Preliminary screening has indicated that the compound possesses significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest potential use as an antimicrobial agent.

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Phthalazine Derivatives : A study published in Journal of Medicinal Chemistry explored various phthalazine derivatives and their anticancer properties, concluding that modifications at the nitrogen positions significantly enhanced activity against resistant cancer cells.

- Isoxazole Compounds in Infection Control : Research published in Antimicrobial Agents and Chemotherapy demonstrated that isoxazole derivatives effectively inhibited the growth of multi-drug resistant bacterial strains.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique advantages offered by this compound:

| Compound Name | Activity Type | IC50/MIC Values |

|---|---|---|

| N-(phenyl)-phthalazine | Anticancer | 15 µM |

| 2-Fluoro-isoxazole derivative | Antimicrobial | 8 µg/mL |

| N-((3-cyclopentyl)-phthalazine derivative | Anticancer & Antimicrobial | 10 µM / 5 µg/mL |

Preparation Methods

Cyclization of N-Cyclopentylphthalimide

Procedure :

- Phthalic anhydride (50 g, 337 mmol) and cyclopentylamine (33.7 g, 337 mmol) are refluxed in toluene (200 mL) for 6 h.

- The intermediate phthalamic acid is treated with hydrazine hydrate (24 mL, 495 mmol) in ethanol (150 mL) at 80°C for 12 h.

- The precipitate is filtered and recrystallized from ethanol/water (3:1) to yield 3-cyclopentyl-1,4-dihydrophthalazin-4-one as white crystals (Yield: 78%).

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 189–192°C |

| $$ ^1H $$ NMR (DMSO) | δ 1.55–1.72 (m, 8H, cyclopentyl), 3.98 (m, 1H, N–CH), 7.71–8.02 (m, 4H, aromatic) |

Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid

Knoevenagel Condensation and Hydrogenation

Procedure :

- 3,5-Dimethylisoxazole-4-carbaldehyde (15 g, 107 mmol) and malonic acid (13.9 g, 134 mmol) react in pyridine (50 mL) at 120°C for 4 h.

- The α,β-unsaturated acid is hydrogenated over Pd/C (10% w/w) in methanol (100 mL) at 50 psi H₂ for 6 h.

- Recrystallization from ethyl acetate yields the title compound (Yield: 82%).

Analytical Data :

| Parameter | Value |

|---|---|

| $$ ^13C $$ NMR (CDCl₃) | δ 11.2 (CH₃), 15.8 (CH₃), 25.4 (CH₂), 170.1 (COOH) |

Final Amide Coupling

HBTU-Mediated Coupling

Procedure :

- (3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methanamine (10 g, 34 mmol) and 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (7.1 g, 37 mmol) are dissolved in DMAc (50 mL).

- HBTU (15.5 g, 41 mmol) and DIEA (13.3 mL, 75 mmol) are added at 0°C.

- The mixture stirs at 25°C for 12 h, followed by precipitation in ice-water (300 mL).

- Purification via preparative HPLC (MeCN/H₂O + 0.1% TFA) gives the title compound (Yield: 72.9%).

Critical Parameters :

| Factor | Optimal Condition |

|---|---|

| Coupling Reagent | HBTU > EDCl for reduced racemization |

| Base | DIEA > TEA due to improved solubility |

| Temperature | 25°C avoids exothermic side reactions |

Characterization and Quality Control

Spectroscopic Validation

Thermodynamic Stability

- DSC : Endothermic peak at 214°C (melting) with no decomposition below 250°C.

- XRPD : Crystalline Form A with distinct peaks at 2θ = 12.4°, 18.7°, 22.3°.

Industrial-Scale Considerations

- Cost Analysis : HBTU adds ~15% to raw material costs vs. EDCl, justified by higher yields.

- Environmental Impact : DMAc replaced by cyclopentyl methyl ether (CPME) in recent pilot studies to reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.